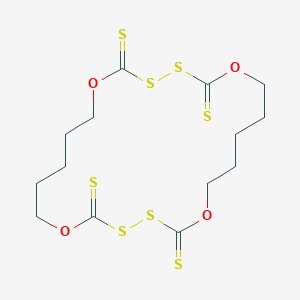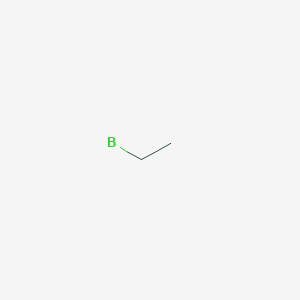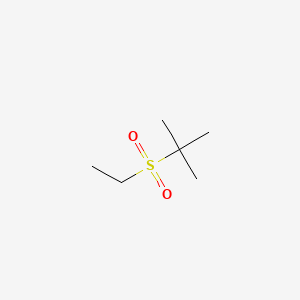
1-Methyl-3-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(oxan-4-yl)urea is an organic compound with the molecular formula C7H14N2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a methyl group and the other by an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(oxan-4-yl)urea can be synthesized through the nucleophilic addition of oxan-4-ylamine to methyl isocyanate. The reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions are mild, often carried out at room temperature, and the product can be isolated through simple filtration or extraction procedures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts, such as metal oxides, can further enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(oxan-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxan-4-yl carbamate derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxan-4-yl group, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxan-4-yl carbamate derivatives.
Reduction: Oxan-4-ylamine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1-Methyl-3-(oxan-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of urea cycle enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Methyl-3-(oxan-2-yl)urea: Similar structure but with the oxan group at a different position.
1-Methyl-3-(tetrahydrofuran-4-yl)urea: Contains a tetrahydrofuran ring instead of an oxan ring.
1-Methyl-3-(pyrrolidin-4-yl)urea: Contains a pyrrolidine ring instead of an oxan ring.
Uniqueness: 1-Methyl-3-(oxan-4-yl)urea is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
33024-61-2 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-methyl-3-(oxan-4-yl)urea |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)9-6-2-4-11-5-3-6/h6H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
QJSZBFVAEJDPER-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



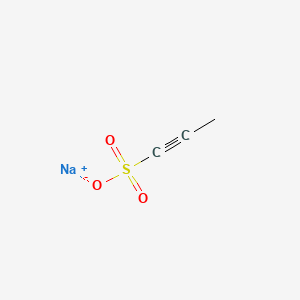
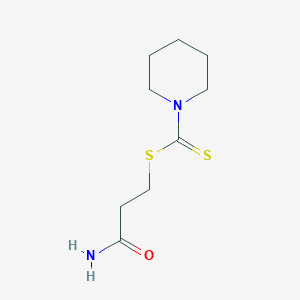
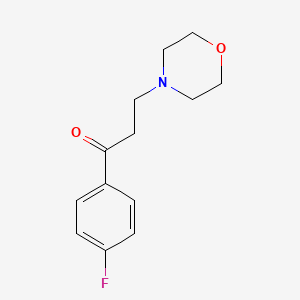
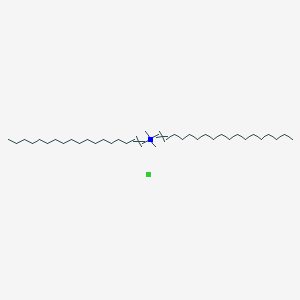
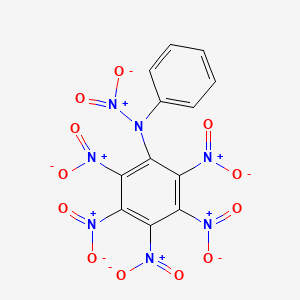
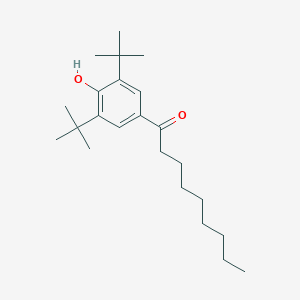
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
